[4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone
Description
This compound features a methanone core linking two distinct heterocyclic moieties:
- Benzimidazole scaffold: Substituted at position 2 with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability. The 1H-1,3-benzimidazole system is a privileged structure in medicinal chemistry, often associated with kinase inhibition and GPCR modulation .
- Piperazine derivatives are commonly used to improve solubility and bioavailability .
Properties
Molecular Formula |
C18H16F3N5O |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanone |
InChI |
InChI=1S/C18H16F3N5O/c19-18(20,21)17-23-13-5-4-12(11-14(13)24-17)16(27)26-9-7-25(8-10-26)15-3-1-2-6-22-15/h1-6,11H,7-10H2,(H,23,24) |
InChI Key |
QVOKIILLRFKJMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
[4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The trifluoromethyl and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Its structure allows it to interact with various biological targets, making it a valuable tool for biochemical studies .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity .
Mechanism of Action
The mechanism of action of [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Analogues Identified in Literature
The following compounds share structural motifs with the target molecule (Table 1):
Comparative Analysis
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) vs. In contrast, the -OCH₂CF₃ group in Entry 267 introduces steric bulk and polarity, which may reduce membrane permeability .
- Piperazine Linkers : The 2-pyridyl-piperazine in the target compound offers a balance of rigidity and hydrogen-bonding capacity compared to the ethyl-piperazine in , which may increase metabolic stability but reduce solubility.
Crystallographic Data
- The target compound’s benzimidazole core and its analogues (e.g., Entry 266) have been structurally characterized via X-ray crystallography using SHELX software .
Q & A
Q. What are the recommended methodologies for synthesizing [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone?
Synthesis typically involves coupling a benzimidazole core with a pyridylpiperazine moiety via a methanone linker. Key steps include:
- Benzimidazole preparation : Cyclization of 4-nitro-1,2-phenylenediamine derivatives under acidic conditions, followed by trifluoromethylation using CF₃I or CF₃SO₂Na .
- Piperazine functionalization : Introducing the 2-pyridyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Methanone coupling : Employing carbodiimide-based coupling agents (e.g., DCC or EDC) to link the benzimidazole and piperazine intermediates . Purity is verified via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry .
Q. How can researchers validate the crystallographic structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (SHELXL for refinement) to resolve atomic positions and verify bond lengths/angles. Key considerations:
- Crystallize the compound in a non-polar solvent (e.g., dichloromethane/hexane mixtures) to avoid solvent inclusion artifacts .
- Validate hydrogen bonding between the pyridyl nitrogen and benzimidazole protons, which stabilizes the conformation .
- Cross-check torsion angles with density functional theory (DFT) calculations to identify potential conformational discrepancies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Contradictions often arise from assay-specific variables:
- Receptor selectivity : Screen against related kinase targets (e.g., FGFR1-4) to rule off-target effects. Use competitive binding assays with radiolabeled ligands .
- Cell-line variability : Compare activity in isogenic cell lines with/without FGFR mutations to isolate pathway-specific effects .
- Pharmacokinetic factors : Assess metabolic stability in microsomal assays (e.g., human liver microsomes) to identify rapid degradation that may skew in vitro vs. in vivo results .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Solubility enhancement : Co-crystallize with cyclodextrins or formulate as nanoparticles using PLGA polymers .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Blood-brain barrier penetration : Calculate logP/logD values (target ~2–3) and use PAMPA-BBB assays to predict permeability .
Q. How can researchers investigate the compound’s binding mechanism to FGFR receptors?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina with FGFR1 crystal structures (PDB: 3RH0) to identify key interactions (e.g., hydrogen bonds with Ala564 or hydrophobic contacts with Leu630) .
- Mutagenesis studies : Generate FGFR mutants (e.g., K656E for resistance testing) to validate binding site residues .
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to differentiate between covalent and non-covalent inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
